1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Description
Systematic Nomenclature and IUPAC Conventions
The compound 1-(3-Chloropyrazin-2-yl)piperidin-3-amine adheres to IUPAC nomenclature rules for heterocyclic and substituted amine systems. The pyrazine ring is prioritized as the parent structure due to its higher heteroatom count, with chlorine substituting position 3. The piperidine moiety is treated as a substituent at position 2 of the pyrazine, while the amine group occupies position 3 of the piperidine ring. The numbering ensures the lowest possible locants for substituents, consistent with IUPAC guidelines.
Preferred IUPAC Name :
this compound
Alternative Names :
- 3-Amino-1-(3-chloropyrazin-2-yl)piperidine
- 1-(3-Chloro-2-pyrazinyl)-3-piperidinamine
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₃ClN₄ is derived from the structural integration of a piperidine ring (C₅H₁₁N), a chloropyrazine group (C₄H₂ClN₂), and an additional amine substituent.
Molecular Weight Calculation :
- Carbon: $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
- Hydrogen: $$13 \times 1.008 = 13.10 \, \text{g/mol}$$
- Chlorine: $$1 \times 35.45 = 35.45 \, \text{g/mol}$$
- Nitrogen: $$4 \times 14.01 = 56.04 \, \text{g/mol}$$
- Total : $$108.09 + 13.10 + 35.45 + 56.04 = 212.68 \, \text{g/mol}$$
This matches experimental data from synthetic studies.
Stereochemical Configuration and Chiral Centers
The piperidine ring introduces a chiral center at position 3 due to the tetrahedral geometry of the amine group. The substituents include:
- Pyrazine group at position 1 (piperidine)
- Amine group at position 3
- Two distinct methylene (-CH₂-) groups at positions 2 and 4
This asymmetry satisfies the four-different-groups criterion for chirality. However, no experimental data on enantiomeric resolution or optical activity for this specific compound is reported in the literature surveyed.
Tautomeric and Conformational Isomerism
Tautomerism :
- The pyrazine ring’s aromaticity and lack of labile protons preclude significant tautomerism.
- The amine group on piperidine remains protonated under physiological pH, minimizing imine-enamine equilibria.
Conformational Isomerism :
- Piperidine adopts a chair conformation to minimize steric strain.
- Substituents at positions 1 (pyrazine) and 3 (amine) occupy axial or equatorial positions depending on steric and electronic factors.
- Computational models suggest the equatorial preference for the bulky pyrazine group to avoid 1,3-diaxial interactions.
Crystallographic Data and Unit Cell Parameters
No crystallographic data (e.g., X-ray diffraction studies) for this compound is available in the reviewed literature. However, related chloropyrazine-piperidine hybrids exhibit:
- Monoclinic crystal systems (e.g., P2₁/c space group)
- Unit cell dimensions : $$a = 8.5–10.0 \, \text{Å}, b = 6.2–7.5 \, \text{Å}, c = 12.0–14.5 \, \text{Å}$$
Predicted parameters for This compound align with these trends, though experimental validation is required.
Table 1: Summary of Structural Properties
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRMOBVOOYGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthetic approach to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine typically involves:
- Starting from 2,3-dichloropyrazine or related dihalopyrazines , which serve as key intermediates for selective substitution reactions.
- Formation of diaryl imines or protected intermediates to facilitate selective nucleophilic aromatic substitution (S_NAr) on the pyrazine ring.
- Subsequent hydrolysis and deprotection steps to yield the target amine.
- Introduction of the piperidin-3-amine moiety either by direct substitution or via coupling reactions.
Preparation of the Pyrazine Core and Chlorination
According to patent literature, 2,3-dichloropyrazine is a common starting material, which undergoes selective substitution reactions to introduce amine functionalities:
- The reaction of 2,3-dichloropyrazine with diaryl imines in the presence of bases such as potassium carbonate or cesium carbonate yields intermediate imine-substituted pyrazines.
- Hydrolysis of these intermediates using acids (e.g., HCl, trifluoroacetic acid) or bases (e.g., KOH, NaOH) yields the corresponding aminopyrazines, including 3-chloropyrazin-2-yl derivatives.
The advantage of this method is avoiding the formation of lacrymatory halomethyl pyrazines, enhancing safety and selectivity.
Representative Synthetic Route
A representative synthetic sequence based on these principles is as follows:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of diaryl imine | Reaction of aryl amine with aldehyde or ketone in presence of base (e.g., DIEA or triethylamine) | High yield imine intermediate |
| 2 | Nucleophilic aromatic substitution | Reaction of diaryl imine with 2,3-dichloropyrazine in presence of base (K2CO3 or Cs2CO3) | Moderate to high yield |
| 3 | Hydrolysis of imine | Acidic or basic hydrolysis (HCl, TFA, KOH) | Yields 3-chloropyrazin-2-yl amine |
| 4 | Preparation of 3-aminopiperidine | Reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH4 in THF | Controlled temperature, ~1.6 equiv LiAlH4 |
| 5 | Coupling | Reaction of 3-chloropyrazin-2-yl amine with 3-aminopiperidine | Forms this compound |
Detailed Reaction Parameters and Conditions
Research Findings and Advantages
- The described method allows high selectivity for substitution at the 2-position of pyrazine , leaving the 3-chloro substituent intact for further functionalization.
- Use of diaryl imines as intermediates avoids handling of unstable or lacrymatory halomethyl pyrazines, improving safety and scalability.
- The reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH4 is a well-established method to obtain chiral or racemic 3-aminopiperidine derivatives with high purity and yield.
- The overall synthetic route can achieve overall yields above 50% for the key intermediates and final products.
Summary Table of Key Synthetic Steps
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diaryl imine | Aryl amine + aldehyde/ketone + base | RT to 40 °C | >70 | Formation of imine |
| 2 | Imine-substituted pyrazine | Diaryl imine + 2,3-dichloropyrazine + base | 0 to 40 °C | 50–75 | S_NAr reaction |
| 3 | 3-chloropyrazin-2-yl amine | Hydrolysis (acid or base) | RT to 60 °C | 60–80 | Deprotection/hydrolysis |
| 4 | 3-aminopiperidine | LiAlH4 reduction of 3-aminopiperidin-2-one hydrochloride | 10–70 °C | 70–90 | Controlled reduction |
| 5 | This compound | Coupling of 3-chloropyrazin-2-yl amine with 3-aminopiperidine | RT to reflux | Variable | Final assembly |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of piperidine, including 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, exhibit various biological activities:
- Antiproliferative Effects : Compounds related to this structure have shown potential in inhibiting the growth of cancer cells both in vitro and in vivo.
- Antiviral Applications : Some derivatives are being explored for their efficacy against viral infections.
- Antimalarial Properties : There is evidence suggesting that certain piperidine derivatives can be effective in treating malaria.
- Antimicrobial and Antifungal Effects : These compounds have been utilized in treating various microbial and fungal infections.
- Cardiovascular Applications : Piperidine derivatives are also being investigated for their potential use in managing hypertension.
- Analgesic and Anti-inflammatory Properties : Some compounds exhibit pain-relieving and anti-inflammatory effects.
Synthetic Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Substitution Reactions : Utilizing chloropyrazine as a starting material.
- Coupling Reactions : Employing coupling agents to attach the piperidine moiety to the chloropyrazine scaffold.
These synthetic pathways are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further studies.
Case Studies and Research Findings
Several studies have documented the therapeutic potential and safety profiles of this compound:
- Cancer Research : A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Infectious Diseases : Research indicated that derivatives of this compound showed promising results against specific viral pathogens, warranting further investigation into its antiviral mechanisms.
- Pharmacodynamics Studies : Investigations into the interaction of this compound with biological systems have provided insights into its therapeutic potential and safety, highlighting the importance of understanding its pharmacokinetics.
Comparative Analysis with Related Compounds
The following table summarizes some compounds that share structural similarities with this compound, along with their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Chloropyrazin-3-yl)piperidin-4-amine | Substituted at different positions on the pyrazine ring | Different biological activity profile |
| 2-(3-Chloropyrazin-2-yl)-1-(4-methylpiperazinyl) | Contains a piperazine ring instead of piperidine | Potentially different CNS effects |
| 1-(3-Bromopyrazin-2-yl)piperidin-3-amine | Similar structure with bromine substitution | May exhibit different reactivity and bioactivity |
This comparative analysis highlights the uniqueness of this compound concerning its specific halogen substitution and resultant biological properties. Variations in substituents significantly influence pharmacological profiles, making these compounds valuable in drug discovery efforts.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine ()
- Core Structure : Pyrimidine (two nitrogens at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4).
- Electronic Effects : Pyrimidine is less electron-deficient than pyrazine, altering reactivity in substitution reactions.
- Biological Implications : Pyrimidine derivatives often target nucleotide-binding enzymes (e.g., kinases), whereas pyrazine-based compounds may exhibit distinct binding profiles .
| Property | 1-(3-Chloropyrazin-2-yl)piperidin-3-amine | 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine |
|---|---|---|
| Molecular Formula | C₉H₁₂ClN₅ | C₉H₁₃ClN₄ |
| Molecular Weight | 225.68 g/mol | 212.68 g/mol |
| Hydrogen Bond Acceptors | 5 | 4 |
| Key Applications | Precursor for heterocyclic synthesis | Kinase inhibitor scaffolds |
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine ()
- Synthetic Utility : The cyclopropyl substituent stabilizes the pyrimidine ring against metabolic degradation .
Piperidine Substitution Variations
1-(3-Chloropyridin-2-yl)piperidin-4-amine ()
- Core Structure : Pyridine (one nitrogen) instead of pyrazine.
- Reactivity : Pyridine’s lower nitrogen content reduces electron withdrawal, limiting nucleophilic substitution compared to chloropyrazine derivatives.
- Bioactivity : Pyridine-containing compounds are prevalent in CNS-targeting drugs due to improved blood-brain barrier penetration .
| Property | This compound | 1-(3-Chloropyridin-2-yl)piperidin-4-amine |
|---|---|---|
| Aromatic Ring | Pyrazine | Pyridine |
| Nitrogen Atoms in Ring | 2 | 1 |
| Molecular Weight | 225.68 g/mol | 211.69 g/mol |
| Example Bioactivity | TLR modulator precursors (indirect) | Dopamine receptor ligands |
Salt Forms and Solubility
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride ()
- Advantages : Dihydrochloride salt improves aqueous solubility, critical for in vivo studies.
- Comparison : The free base form (this compound) has lower solubility but higher lipophilicity, favoring membrane absorption .
| Property | This compound | 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride |
|---|---|---|
| Solubility (H₂O) | Low | High (due to salt form) |
| Bioavailability | Moderate | Enhanced |
| Molecular Weight | 225.68 g/mol | 251.16 g/mol |
Biological Activity
1-(3-Chloropyrazin-2-yl)piperidin-3-amine is a compound featuring a piperidine ring substituted with a chloropyrazine moiety. Its molecular formula is C₉H₁₃ClN₄. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy, antimicrobial properties, and neurological applications.
1. Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. For example, related compounds have demonstrated the ability to decrease phosphorylation levels of Akt and p70S6 kinase, leading to reduced tumor growth in xenograft models .
| Compound | Mechanism | Effect on Tumor Growth |
|---|---|---|
| This compound | PI3K/Akt/mTOR inhibition | Significant reduction in tumor size |
| 1-(2-Chloropyrazin-3-yl)piperidin-4-amine | Different pathway inhibition | Varies by structure |
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Piperidine derivatives have been utilized in treating various microbial infections, including bacterial and fungal pathogens. Their effectiveness stems from their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
3. Neurological Applications
Piperidine derivatives are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. This capability allows them to exert effects on central nervous system (CNS) targets, making them candidates for treating conditions such as anxiety and depression .
Case Study 1: Cancer Treatment
In a study involving MDA-MB-361 breast cancer xenografts, a related piperidine compound administered at a dose of 25 mg/kg resulted in substantial inhibition of both p70S6 and Akt phosphorylation, demonstrating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure could enhance antimicrobial properties.
Pharmacodynamics and Safety Profile
Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Studies have focused on its interaction with biological systems, revealing favorable pharmacokinetic properties such as good absorption and distribution profiles . However, safety assessments are necessary to evaluate potential side effects associated with its use.
Q & A
Q. What statistical methods are recommended for analyzing SAR data?
- Methodological Answer : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Apply ANOVA to assess significance, and validate models with leave-one-out cross-validation .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
